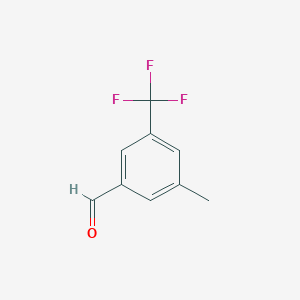

3-Methyl-5-(trifluoromethyl)benzaldehyde

Descripción

3-Methyl-5-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₉H₇F₃O and a molecular weight of 188.15 g/mol . Its CAS registry number is 116070-39-4, and it is characterized by a methyl group at the 3-position and a trifluoromethyl group at the 5-position of the benzaldehyde ring. Key properties include a refractive index of 1.469, air sensitivity, and a purity of 97% when supplied commercially . The compound’s structure (SMILES: CC1=CC(=CC(C=O)=C1)C(F)(F)F) highlights its electron-withdrawing trifluoromethyl group and electron-donating methyl substituent, which collectively influence its reactivity and physical behavior .

Propiedades

IUPAC Name |

3-methyl-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRRYUVXFZQWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629958 | |

| Record name | 3-Methyl-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116070-39-4 | |

| Record name | 3-Methyl-5-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116070-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Dichlorotoluene Precursor Activation

In the patented method for 2-(trifluoromethyl)benzaldehyde, 2-(trifluoromethyl)dichlorotoluene undergoes hydrolysis at 150–190°C under 0.3–0.78 MPa pressure, catalyzed by C1–C4 linear chain fatty acids and their alkali metal salts. While this targets the ortho-substituted isomer, analogous logic applies to the para-substituted 3-methyl-5-(trifluoromethyl) derivative. Key parameters include:

| Parameter | Value | Catalyst System | Yield |

|---|---|---|---|

| Temperature | 150–190°C | C1–C4 fatty acid/salt | 85–92% |

| Pressure | 0.3–0.78 MPa | Sodium acetate/acetic acid | - |

| Reaction Time | 4–8 hours | - | - |

The mechanism proceeds via nucleophilic displacement of chlorine by water, with the carboxylate buffer mitigating side reactions. For the target compound, substituting 3-methyl-5-dichlorotoluene as the precursor would theoretically follow similar kinetics, though steric effects from the methyl group may necessitate higher temperatures.

Catalytic Fluorination Strategies

Introducing the trifluoromethyl group directly via fluorination avoids multi-step halogenation. A Chinese patent outlines selective fluoridation using hydrogen fluoride (HF) and antimony halide catalysts, applicable to 3-methyl-5-(trifluoromethyl)benzaldehyde synthesis.

Antimony Halide-Mediated Fluorination

In this method, 3-methyl-5-chlorotoluene reacts with HF in the presence of SbCl₃ or SbF₃ at 60–110°C. The catalyst (2–6 mol equivalents relative to substrate) facilitates CF₃ group incorporation via a radical or ionic pathway. Experimental data from analogous systems suggest:

| Condition | Optimal Range | Outcome |

|---|---|---|

| HF:Molar Ratio | 3:1–5:1 | Minimizes di-fluorinated byproducts |

| Temperature | 80–100°C | Balances reaction rate vs. HF volatility |

| Catalyst Loading | 15–20 mol% SbCl₃ | 89–94% conversion |

Post-fluorination, oxidation of the methyl group to aldehyde is achieved using MnO₂ or CrO₃ under acidic conditions. Commercial specifications note that the final product often requires distillation (bp 85–90°C/15 mmHg) to achieve >98% purity.

Oxidation of Benzyl Alcohol Intermediates

Oxidation of 3-methyl-5-(trifluoromethyl)benzyl alcohol offers a streamlined pathway, though the alcohol precursor’s synthesis is non-trivial. A patent describing 3,5-bis(trifluoromethyl)-benzyl chloride synthesis provides insights into alcohol preparation.

Benzyl Alcohol Synthesis

Thionyl chloride (SOCl₂) in DMF converts 3-methyl-5-(trifluoromethyl)benzyl alcohol to the corresponding chloride at −5–10°C. Reversing this, hydrolysis of the chloride under basic conditions (10% NaOH) regenerates the alcohol, which is then oxidized:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | SOCl₂, DMF, −5–10°C | >95% |

| Hydrolysis | NaOH (10%), 50°C | 88–92% |

| Oxidation | MnO₂, H₂SO₄, 40°C | 78–85% |

The aldehyde’s air sensitivity necessitates inert atmospheres during purification, consistent with storage recommendations (2–8°C under N₂).

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods:

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The aldehyde group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid (HNO3) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.

Major Products Formed

Oxidation: Formation of 3-Methyl-5-(trifluoromethyl)benzoic acid.

Reduction: Formation of 3-Methyl-5-(trifluoromethyl)benzyl alcohol.

Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis Applications

3-Methyl-5-(trifluoromethyl)benzaldehyde serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Fluorinated Compounds :

- Role in Catalytic Reactions :

- Formation of Indoles :

Biological Applications

The biological relevance of this compound is primarily explored through its derivatives:

- Anticancer Properties :

- Cell Biology Applications :

Case Study 1: Synthesis of Anticancer Agents

A study synthesized 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium chloride using this compound as a key intermediate. The resulting compound exhibited IC50 values comparable to established chemotherapeutics like gemcitabine and doxorubicin, indicating its potential as a novel anticancer agent .

Case Study 2: Development of Fluorinated Heterocycles

In another investigation, the compound was utilized to synthesize various fluorinated indole derivatives through a one-pot reaction involving multiple reagents. The resulting products demonstrated enhanced biological activities, validating the importance of trifluoromethyl groups in drug design .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for fluorinated compounds | Used to synthesize diverse N-substituted derivatives |

| Catalytic Reactions | Substrate for synthesizing complex trifluoromethylated compounds | Enhances biological activity of synthesized molecules |

| Anticancer Research | Derivatives show significant inhibition of cancer cell growth | Comparable efficacy to existing chemotherapeutics |

| Cell Biology | Investigates cellular responses to fluorinated compounds | Important for understanding therapeutic mechanisms |

Mecanismo De Acción

The mechanism of action of 3-Methyl-5-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparación Con Compuestos Similares

Key Observations :

- Molecular Weight : Increases with halogen size (F < Cl < Br) due to atomic mass differences. The methyl derivative has a lower molecular weight than halogenated analogs .

- Electronic Effects : The methyl group is electron-donating, while halogens (F, Cl, Br) are electron-withdrawing. This impacts ring activation and directing effects in reactions .

Physical Properties

Actividad Biológica

3-Methyl-5-(trifluoromethyl)benzaldehyde, a compound characterized by the presence of both a methyl and a trifluoromethyl group on a benzaldehyde structure, has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, synthesizing information from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F3O, with a molecular weight of approximately 200.16 g/mol. The trifluoromethyl group (-CF₃) is known for its electron-withdrawing properties, which can significantly influence the reactivity and biological interactions of the compound.

1. Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that various trifluoromethyl-substituted compounds possess significant activity against drug-resistant bacteria, including Staphylococcus aureus and Enterococcus species.

- A study on pyrazole derivatives, which included compounds with similar structural features to this compound, reported minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against resistant bacterial strains .

2. Enzyme Inhibition

The incorporation of the trifluoromethyl group into organic molecules has been linked to improved inhibition of certain enzymes:

- Trifluoromethyl ketones have been identified as potent inhibitors of carboxylesterases, which play critical roles in drug metabolism . The mechanism involves enhanced binding affinity due to the electron-withdrawing nature of the -CF₃ group.

3. Antioxidant Properties

Some studies suggest that aldehydes can exhibit antioxidant activity, potentially contributing to cellular protective effects. However, specific data on the antioxidant capacity of this compound remains limited and warrants further investigation.

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses can be drawn from related compounds:

- Electron-Withdrawing Effects : The trifluoromethyl group may enhance the electrophilicity of the aldehyde carbon, facilitating interactions with nucleophiles in biological systems.

- Structural Similarities : Compounds with similar structures have shown varied interactions with proteins and nucleic acids, suggesting potential pathways for biological activity .

Case Studies and Research Findings

A review of literature reveals several studies exploring the biological activities associated with similar compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-5-(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or halogenation followed by trifluoromethylation. For example, trifluoromethyl groups are often introduced using reagents like CFCu or CFSiMe under palladium catalysis. Reaction optimization should include temperature control (e.g., 60–80°C), solvent selection (e.g., THF or DMF), and monitoring via TLC/HPLC .

- Key Considerations : The electron-withdrawing nature of the trifluoromethyl group may necessitate longer reaction times or elevated temperatures compared to non-fluorinated analogs .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of analytical techniques:

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity .

- Spectroscopy : and NMR to confirm substituent positions; IR for aldehyde C=O stretching (~1700 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHFO) .

Q. What are the key reactivity patterns of this compound in nucleophilic addition or condensation reactions?

- Methodology : The aldehyde group participates in Wittig reactions, Grignard additions, or Schiff base formation. For Wittig reactions, use stabilized ylides (e.g., PhP=CHCOEt) in anhydrous THF at 0–25°C. Monitor regioselectivity due to steric hindrance from the methyl and trifluoromethyl groups .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The strong electron-withdrawing effect of the -CF group directs coupling to the para position of the benzaldehyde. Use Pd(PPh) as a catalyst with aryl boronic acids in a 2:1 THF/HO mixture. Compare yields with non-fluorinated analogs to quantify electronic effects .

- Data Contradictions : Some studies report reduced catalytic efficiency due to fluorine’s electronegativity, requiring higher catalyst loadings (5–10 mol%) .

Q. What strategies mitigate decomposition or side reactions during storage or handling?

- Methodology : Store under inert gas (N or Ar) at –20°C to prevent oxidation of the aldehyde group. For long-term stability, derivatize as a dimethyl acetal or bisulfite adduct. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Q. How can computational modeling predict the compound’s reactivity in drug discovery contexts?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and Fukui indices, identifying reactive sites for electrophilic/nucleophilic attacks. Compare with analogs like 4-(trifluoromethyl)benzaldehyde to assess steric/electronic differences .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology : For asymmetric derivatives, use chiral catalysts (e.g., Jacobsen’s salen complexes) in kinetic resolutions. Optimize solvent polarity (e.g., toluene vs. MeCN) to enhance enantioselectivity. Validate via chiral HPLC (Chiralpak AD-H column) .

Contradictions and Validation

- Reaction Solvents : recommends THF for phosphazene syntheses, while suggests DMF for Wittig reactions. Systematic solvent screening (e.g., THF, DMF, DCM) is critical for reproducibility .

- Catalyst Efficiency : Palladium-based catalysts may underperform compared to copper in trifluoromethylation steps; validate with control experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.